molecular formula C19H14Cl2N2O B11482978 1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1,6-bis(4-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11482978
M. Wt: 357.2 g/mol
InChI Key: NDJXEOHRBLXQNV-UHFFFAOYSA-N
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Description

1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic organic compound that belongs to the class of indazoles This compound is characterized by the presence of two 4-chlorophenyl groups attached to a tetrahydroindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then cyclized to produce the desired indazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions result in the formation of various substituted indazole derivatives.

Scientific Research Applications

1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,6-BIS(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE: Similar structure but with methoxy groups instead of chlorophenyl groups.

    1,6-BIS(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE: Contains nitrophenyl groups, which may impart different chemical and biological properties.

Uniqueness

1,6-BIS(4-CHLOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to the presence of chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14Cl2N2O

Molecular Weight

357.2 g/mol

IUPAC Name

1,6-bis(4-chlorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C19H14Cl2N2O/c20-14-3-1-12(2-4-14)13-9-18-17(19(24)10-13)11-22-23(18)16-7-5-15(21)6-8-16/h1-8,11,13H,9-10H2

InChI Key

NDJXEOHRBLXQNV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(N=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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